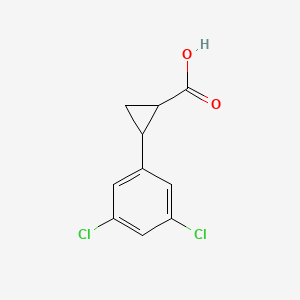

2-(3,5-Dichlorophenyl)cyclopropane-1-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(3,5-Dichlorophenyl)cyclopropane-1-carboxylic acid is a compound that features a cyclopropane ring, a common structural motif in organic chemistry known for its high strain and reactivity. This compound is characterized by the presence of a carboxylic acid functional group attached to a cyclopropane ring, which is further substituted with a dichlorophenyl group. The dichlorophenyl group is an aromatic ring with two chlorine atoms at the 3 and 5 positions, which can influence the electronic properties of the molecule.

Synthesis Analysis

The synthesis of cyclopropane derivatives can be achieved through various methods. For instance, cyclopropanation reactions are commonly used to introduce the cyclopropane ring into a molecule. In the context of the provided data, a related synthesis involves the cyclopropanation of ethyl 2-(3,4-dimethoxyphenyl)-3-fluoroacrylate followed by several steps to produce an α-amino acid derivative . Although this does not directly describe the synthesis of 2-(3,5-Dichlorophenyl)cyclopropane-1-carboxylic acid, it provides insight into the type of synthetic strategies that might be employed for such compounds.

Molecular Structure Analysis

The molecular structure of cyclopropane derivatives is characterized by the three-membered ring, which imparts significant angle strain due to the deviation from the ideal tetrahedral bond angles. This strain can affect the reactivity of the compound. For example, the presence of substituents on the cyclopropane ring, such as the dichlorophenyl group, can further influence the molecular conformation and electronic distribution .

Chemical Reactions Analysis

Cyclopropane derivatives participate in various chemical reactions due to their strained ring system. One such reaction is the [4 + 1] annulation of donor-acceptor cyclopropanes with carbon disulfide or thiourea to form 2-aminothiophene-3-carboxylate derivatives . This process involves ring opening and subsequent cyclization, demonstrating the reactivity of the cyclopropane ring. Additionally, cyclopropane carboxylic acids can act as inhibitors for certain enzymes, as seen with the inhibition of apple 1-aminocyclopropane-1-carboxylic acid oxidase by related cyclopropane-1,1-dicarboxylic acid and trans-2-phenylcyclopropane-1-carboxylic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropane derivatives are influenced by their functional groups and substituents. For example, the carboxylic acid group is known for its acidity and ability to form hydrogen bonds, which can affect the solubility and boiling point of the compound. The dichlorophenyl group can contribute to the lipophilicity and electronic properties of the molecule. While the data provided does not directly report on the properties of 2-(3,5-Dichlorophenyl)cyclopropane-1-carboxylic acid, it can be inferred that similar cyclopropane derivatives exhibit properties such as strong acidity and potential for hydrogen bonding .

Applications De Recherche Scientifique

-

Scientific Field: Organic Chemistry

- Application : Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers .

- Methods : This involves the diastereoselective, formal nucleophilic substitution of chiral, non-racemic bromocyclopropanes. The key feature of this methodology is the utilization of the chiral center of the cyclopropene intermediate .

- Results : Enantiomerically enriched cyclopropyl ethers, amines, and cyclopropylazole derivatives possessing three stereogenic carbon atoms in a small cycle are obtained .

-

Scientific Field: Life Sciences

- Application : Carboxylic acids, including cyclopropane carboxylic acids, play a key role in life sciences .

- Methods : Carboxylic acids occur naturally in different stages of life cycles or can be produced in laboratories or at large scale from oxidation reactions of aldehydes, primary alcohols, and hydrocarbons .

- Results : Carboxylic acids are intermediates in the degradation pathways of amino acids, fats, and carbohydrates .

-

Scientific Field: Organic Chemistry

- Application : Use of gem-Difluorocyclopropane diester as a new type of donor–acceptor cyclopropane .

- Methods : This compound smoothly participates in (3 + 2)-cycloadditions with various aldehydes and ketones .

- Results : This work represents the first application of gem-difluorine substituents as an unconventional donor group for activating .

-

Scientific Field: Organic Synthesis, Nanotechnology, and Polymers

- Application : Carboxylic acids, including cyclopropane carboxylic acids, are used in organic synthesis, nanotechnology, and polymers .

- Methods : Carboxylic acids can be natural and synthetic, can be extracted or synthesized, and present a chemical structure highly polar, active in organic reactions, such as substitution, elimination, oxidation, coupling, etc .

- Results : In nanotechnology, carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures. In the area of polymers, carboxylic acids present applications such as monomers, additives, catalysts, etc .

-

Scientific Field: Chemical Industry

- Application : Cyclopropanecarboxylic acid is a valuable building block in the chemical industry for the synthesis of various other compounds .

- Methods : Its reactive carboxylic acid group can undergo reactions such as esterification, amidation, and reduction, among others, providing a pathway to numerous derivatives .

- Results : It provides a pathway to numerous derivatives .

-

Scientific Field: Pharmaceuticals

- Application : It serves as a precursor in the synthesis of several pharmaceutical compounds, including certain antibiotics and antiviral agents .

- Methods : The synthesis of cyclopropanecarboxylic acid typically involves the reaction of dihalocarbenes with olefins to form cyclopropanes, which can then be oxidized to give the carboxylic acid .

- Results : It is used in the synthesis of several pharmaceutical compounds .

-

Scientific Field: Organic Synthesis

- Application : Trifluoromethylation and Intramolecular aromatic carbenoid insertion of biaryldiazoacetates .

- Methods : This involves the reaction of dihalocarbenes with olefins to form cyclopropanes, which can then be oxidized to give the carboxylic acid .

- Results : This process results in the synthesis of aromatic nitriles .

-

Scientific Field: Pharmaceutical Industry

- Application : Preparation of 2-(3,5-dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid .

- Methods : The synthesis of this compound typically involves the reaction of dihalocarbenes with olefins to form cyclopropanes, which can then be oxidized to give the carboxylic acid .

- Results : The result is the formation of 2-(3,5-dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid .

Propriétés

IUPAC Name |

2-(3,5-dichlorophenyl)cyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2O2/c11-6-1-5(2-7(12)3-6)8-4-9(8)10(13)14/h1-3,8-9H,4H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXQKEOPPCOTSSC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C2=CC(=CC(=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,5-Dichlorophenyl)cyclopropane-1-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B1288558.png)

![Benzyl N-[(dimethylcarbamoyl)(phenyl)methyl]carbamate](/img/structure/B1288581.png)